molecular formula C19H20N2O4 B2828231 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 921995-66-6

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2828231
CAS No.: 921995-66-6
M. Wt: 340.379
InChI Key: WXMCVMYJIBCQJN-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the oxazepin ring and the subsequent attachment of the ethoxy and benzamide groups. One common synthetic route involves the following steps:

    Formation of the Oxazepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepin ring. The reaction conditions often include the use of a suitable catalyst and solvent.

    Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, which involves the reaction of an alcohol with an alkyl halide in the presence of a base.

    Formation of the Benzamide Group: The benzamide group is formed through an amide coupling reaction, which involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can be used to convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly affect the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.

Scientific Research Applications

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

    Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on biological systems. It may also be used as a probe to investigate specific biochemical pathways.

    Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may provide specific interactions with biological targets.

    Industry: In industrial applications, this compound can be used in the production of various materials and chemicals. It may also be used as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide include other benzamide derivatives and compounds with similar structural features. Some examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which provide distinct chemical and biological properties. Its combination of an ethoxy group, a methyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-24-15-7-4-13(5-8-15)18(22)20-14-6-9-17-16(12-14)19(23)21(2)10-11-25-17/h4-9,12H,3,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCVMYJIBCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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